1-Ethynyl-4-octyloxy-benzene
Overview
Description
1-Ethynyl-4-octyloxy-benzene is a chemical compound with the molecular formula C16H22O . It is a derivative of benzene, which is a cyclic hydrocarbon .
Synthesis Analysis
The synthesis of 1-Ethynyl-4-octyloxy-benzene involves several steps . The process begins with the esterification of 4-fluorophenol and 4-iodobenzoic acid, followed by etherification of 4-iodophenol and bromooctane. The target molecule is obtained from the coupling of the precursors with alkyne through the Sonogashira reaction of terminal alkyne with alkenyl halides catalyzed by Pd(0)/CuI .Molecular Structure Analysis
The molecular structure of 1-Ethynyl-4-octyloxy-benzene is characterized by a benzene ring with an ethynyl group and an octyloxy group attached .Chemical Reactions Analysis
1-Ethynyl-4-octyloxy-benzene can participate in various chemical reactions. For instance, it can be used in the synthesis of π-conjugated poly(acyl methane)-b-poly(phenylene ethynylene) copolymers .Physical And Chemical Properties Analysis
1-Ethynyl-4-octyloxy-benzene has a density of 0.9±0.1 g/cm3, a boiling point of 322.3±25.0 °C at 760 mmHg, and a flash point of 144.7±18.9 °C . It has a molar refractivity of 72.6±0.4 cm3, and its polarizability is 28.8±0.5 10-24 cm3 .Scientific Research Applications
Application in Chemical Science
Summary of the Application
1-Ethynyl-4-octyloxy-benzene has been used in the synthesis of π-conjugated block polymers . These polymers have distinct optical properties and functionalities, which can be optimized through controlled synthesis .
Methods of Application or Experimental Procedures
The compound is used in a direct chain extension of one-handed helical poly (acyl methane), resulting in well-defined π-conjugated poly (acyl methane)-b-poly (phenylene ethynylene) copolymers . This process follows a living polymerization manner, which allows for the production of optically active block copolymers with controllable molar mass and low distribution .
Results or Outcomes
The block copolymerization induced chiral self-assembly simultaneously due to the one-handed helicity of the poly (acyl methane) block . This resulted in the formation of spherical nanoparticles, one-handed helices, and chiral micelles with controlled dimensions regarding the composition of the generated copolymers . Interestingly, the chiral assemblies exhibit clear circularly polarized luminescence with tunable handedness and a high dissymmetric factor .
Future Directions
The future directions for 1-Ethynyl-4-octyloxy-benzene could involve its use in the synthesis of optically active materials for applications in chirality resolution, asymmetric catalysis, and circularly polarized luminescence . Its potential applications in optical quantum information, data storage, and chirality sensing are particularly interesting .
properties
IUPAC Name |
1-ethynyl-4-octoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-3-5-6-7-8-9-14-17-16-12-10-15(4-2)11-13-16/h2,10-13H,3,5-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVPVOCRGJPMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-octyloxy-benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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